Product packaging for Europium-fod-D9(Cat. No.:CAS No. 36393-27-8)

Europium-fod-D9

Cat. No.: B1498438
CAS No.: 36393-27-8
M. Wt: 1064.6 g/mol
InChI Key: WMCWALYBYIMOOA-HLOJZRIOSA-N
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Description

Europium-fod-D9 (CAS 36393-27-8) is a deuterated, paramagnetic lanthanide shift reagent critical in Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary research value lies in its ability to simplify the interpretation of complex NMR spectra by inducing predictable chemical shift changes and resolving overlapping signals, particularly for compounds containing Lewis basic functional groups. The mechanism of action is rooted in the Lewis acidity of the europium(III) center, which selectively binds to electron-donating atoms (e.g., oxygen, nitrogen) in a substrate molecule. Upon binding, the unpaired electrons of the europium ion cause significant anisotropic shifting and broadening of the NMR signals of the substrate nuclei, an effect that diminishes with distance. The perdeuterated alkyl groups (CD3) in the FOD-D9 ligand are essential for minimizing interfering background signals in proton (1H) NMR, ensuring clean spectral baselines and making this reagent indispensable for accurate structural elucidation, stereochemical analysis, and quantitative determination. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Key Specifications: CAS Number: 36393-27-8 Molecular Formula: C30H3D27EuF21O6 Molecular Weight: 1064.65 g/mol MDL Number: MFCD00013491

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30EuF21O6 B1498438 Europium-fod-D9 CAS No. 36393-27-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36393-27-8

Molecular Formula

C30H30EuF21O6

Molecular Weight

1064.6 g/mol

IUPAC Name

europium(3+);1,1,1-trideuterio-6,6,7,7,8,8,8-heptafluoro-2,2-bis(trideuteriomethyl)octane-3,5-dione

InChI

InChI=1S/3C10H10F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3/i3*1D3,2D3,3D3;

InChI Key

WMCWALYBYIMOOA-HLOJZRIOSA-N

SMILES

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Eu]

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H].[2H]C([2H])([2H])C(C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H].[2H]C([2H])([2H])C(C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Eu+3]

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu+3]

Other CAS No.

36393-27-8

Origin of Product

United States

Synthesis and Advanced Chemical Modification of Europium Fod D9 and Analogues

Methodologies for Deuterated Ligand Synthesis: Focus on heptafluoro-7,7-dimethyl-4,6-octanedione-d9 (fod-D9)

The synthesis of the deuterated ligand, heptafluoro-7,7-dimethyl-4,6-octanedione-d9 (fod-D9), is a critical precursor step for the formation of the final europium complex. The strategic incorporation of deuterium (B1214612) atoms in place of protons on the tert-butyl group is essential for specific applications in nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals from the ligand itself is highly desirable.

The primary synthetic route to β-diketones like fod-D9 is the Claisen condensation reaction. This methodology involves the reaction of a suitable ketone with an ester in the presence of a strong base. For the synthesis of fod-D9, the process is adapted to utilize deuterated starting materials.

A common approach begins with a fully deuterated ketone, such as acetone-d6, which is used to synthesize deuterated 3,3-dimethyl-2-butanone (pinacolone-d9). This can be achieved through a Grignard reaction involving a deuterated methyl magnesium halide reacting with deuterated pivaloyl chloride. The resulting pinacolone-d9 (B1145400) serves as the key building block containing the required nine deuterium atoms.

The subsequent Claisen condensation is performed between the pinacolone-d9 and an ester of heptafluorobutyric acid, typically ethyl heptafluorobutanoate. A strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), is used to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate which then attacks the carbonyl carbon of the ester. An acidic workup then yields the desired β-diketone, heptafluoro-7,7-dimethyl-4,6-octanedione-d9.

Preparation of Deuterated Ketone: Synthesis of pinacolone-d9 from smaller deuterated precursors.

Claisen Condensation: Reaction of pinacolone-d9 with ethyl heptafluorobutanoate in the presence of a strong base.

Purification: Purification of the resulting fod-D9 ligand, often through distillation or chromatography, to ensure high purity for the subsequent complexation step.

Isotopic purity of the fod-D9 ligand is paramount and is typically confirmed using mass spectrometry and ¹H NMR spectroscopy to ensure the absence of residual protons on the tert-butyl group.

Complexation Strategies for Europium(III)-fod-D9 Formation

The formation of the Europium(III)-fod-D9 complex, formally known as Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-d9)europium(III) or Eu(fod-d9)₃, is achieved by reacting the deuterated ligand with a europium(III) salt. This coordination reaction involves the deprotonated form of the β-diketone ligand acting as a bidentate chelating agent, binding to the Eu(III) ion through its two oxygen atoms. wikipedia.org

A standard procedure involves dissolving the fod-D9 ligand in a suitable organic solvent, such as methanol (B129727) or ethanol. harvard.edu A base, commonly a metal hydroxide (B78521) like sodium hydroxide or an alkoxide, is added to deprotonate the ligand, forming the corresponding enolate salt in situ.

An aqueous or alcoholic solution of a europium(III) salt, such as europium(III) chloride (EuCl₃) or europium(III) nitrate (B79036) (Eu(NO₃)₃), is then added dropwise to the ligand solution. mdpi.com The complex precipitates from the solution upon formation due to its generally lower solubility in the reaction medium. The reaction is typically performed at a stoichiometric ratio of three moles of the ligand to one mole of the europium salt.

The resulting solid complex is collected by filtration, washed to remove any unreacted starting materials and byproduct salts, and then dried under vacuum. harvard.edu Further purification can be achieved by recrystallization or sublimation to obtain a product of high purity suitable for its intended applications. The coordination environment of the europium ion in such complexes can vary, but it often results in a coordination number of six to eight. wikipedia.orgnih.gov

Structural Elucidation and Purity Assessment of Synthesized Europium-fod-D9 (as it pertains to its research utility)

The primary research utility of this compound is as a paramagnetic chemical shift reagent (CSR) in NMR spectroscopy. wikipedia.org Its effectiveness is critically dependent on its structural integrity and, most importantly, its chemical and isotopic purity. harvard.edunih.gov Therefore, rigorous characterization is essential.

Structural Elucidation: The definitive structure of the complex is typically confirmed using a combination of spectroscopic and analytical techniques.

Mass Spectrometry (MS): Provides confirmation of the molecular weight, verifying the successful complexation and the incorporation of the nine deuterium atoms.

Infrared (IR) Spectroscopy: Shows the characteristic vibrational bands of the coordinated β-diketonate ligand and the disappearance of the enolic O-H stretch, confirming chelation.

¹H and ¹⁹F NMR Spectroscopy: ¹H NMR is used to confirm the absence of protons in the tert-butyl position, verifying high isotopic enrichment. ¹⁹F NMR provides information on the electronic environment of the heptafluoropropyl group.

In some cases, single-crystal X-ray diffraction can be used to determine the precise solid-state structure and coordination geometry of the europium ion. nih.govnih.gov Europium complexes often exhibit coordination numbers greater than six, leading to various possible geometries. nih.govworktribe.com

Purity Assessment: The purity of this compound is crucial because paramagnetic impurities can cause significant line broadening in NMR spectra, diminishing the reagent's utility. wikipedia.org

Elemental Analysis: Provides the percentage composition of carbon, hydrogen (or deuterium), and europium, which can be compared against the theoretical values for the pure compound.

Melting Point Determination: A sharp melting point range is indicative of a high degree of purity. The non-deuterated analogue, Eu(fod)₃, has a melting point of 203-207 °C. wikipedia.org

NMR Titration: The performance of the shift reagent itself serves as a functional purity test. Its ability to induce clear, well-resolved shifts in the spectrum of a standard substrate without excessive line broadening is a key indicator of its quality. slideshare.net

The following table summarizes typical data used for the purity assessment of a synthesized batch of this compound.

Analysis Technique Parameter Expected Result for High Purity Eu(fod-d9)₃ Purpose
Elemental Analysis % CarbonTheoretical Value (e.g., ~34.2%)Confirms correct elemental composition
% Hydrogen< 0.1%Confirms high level of deuteration
% EuropiumTheoretical Value (e.g., ~14.4%)Confirms metal content
Mass Spectrometry Molecular Ion Peak (m/z)~1046.2 (for ¹⁵²Eu isotope)Verifies molecular weight of the deuterated complex
¹H NMR Integral of t-butyl regionNear zeroConfirms isotopic purity
Melting Point Melting RangeSharp, narrow rangeIndicates high crystalline purity

Rational Design and Derivatization of this compound Analogues for Enhanced Specificity

While this compound is a highly effective and widely used NMR shift reagent, the rational design of analogues can lead to enhanced properties, such as improved solubility, greater shift-inducing power, or chiral recognition capabilities for the analysis of enantiomers. harvard.eduharvard.edu Derivatization focuses on modifying the structure of the fod-D9 ligand to tune the steric and electronic properties of the final europium complex.

Strategies for Derivatization:

Modification of the Fluoroalkyl Group: The heptafluoropropyl group contributes significantly to the Lewis acidity of the europium center, which governs its interaction with substrate molecules. Altering the length or branching of the fluoroalkyl chain can modulate this acidity, potentially leading to stronger binding and larger induced shifts for specific classes of analytes.

Modification of the Alkyl Group: The deuterated tert-butyl group provides steric bulk. Replacing it with other bulky, deuterated alkyl or aryl groups can alter the shape of the complex's binding pocket. This can influence the geometric term of the pseudocontact shift equation, potentially improving spectral dispersion for complex molecules.

Introduction of Chirality: For the determination of enantiomeric excess, a key application of shift reagents, chiral centers can be incorporated into the ligand structure. slideshare.netacs.org For example, using a chiral, deuterated ketone as a starting material instead of pinacolone-d9 would result in a chiral shift reagent. Such reagents form diastereomeric adducts with enantiomeric substrates, which are distinguishable by NMR, allowing for their quantification. nih.gov

The goal of such derivatization is to create a library of shift reagents with tailored properties. nih.gov For instance, a more lipophilic reagent could be designed for better solubility in nonpolar NMR solvents, while a more sterically demanding reagent might offer higher selectivity for less hindered Lewis basic sites in a multifunctional substrate.

The following table outlines potential derivatizations and their intended effects.

Modification Site Example Derivatization Rationale / Desired Enhancement
Fluoroalkyl Group Replace C₃F₇ with C₄F₉Increase Lewis acidity, potentially leading to larger induced shifts.
Alkyl Group (Deuterated) Replace tert-butyl-d9 with adamantyl-d15Increase steric bulk to enhance selectivity for specific binding sites on a substrate.
Ligand Backbone Introduce a chiral camphor-d10 backboneCreate a chiral lanthanide shift reagent for the resolution and quantification of enantiomers.

Fundamental Principles of Europium Fod D9 Interactions

Coordination Chemistry of Europium(III) β-Diketone Complexes and Adduct Formation

The core of Eu(fod)₃ consists of a central europium(III) ion (Eu³⁺) chelated by three bidentate fod ligands. wikipedia.org The fod ligand is the anion of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. wikipedia.org These β-diketonate ligands coordinate to the Eu³⁺ ion through their two oxygen atoms, forming a stable six-coordinate complex. wikipedia.orgmdpi.com However, the Eu³⁺ ion is capable of expanding its coordination number to seven, eight, or even nine. wikipedia.orgrsc.orgacs.org This coordinative unsaturation is a key feature of lanthanide β-diketonate complexes and is the basis for their ability to form adducts with other molecules. wikipedia.orgiupac.org

When Eu(fod)₃ is introduced into a solution containing a substrate with Lewis basic sites (e.g., molecules with oxygen, nitrogen, sulfur, or phosphorus atoms bearing lone pairs of electrons), the substrate can coordinate to the Eu³⁺ ion, forming a transient adduct. iupac.orglibretexts.org This process involves a rapid exchange on the NMR timescale between the free and complexed substrate. iupac.org The formation of these adducts is a reversible equilibrium.

The structure of the resulting adduct depends on both the lanthanide complex and the substrate. For instance, studies have shown that Eu(fod)₃ can form both 1:1 and 1:2 adducts with various amines and alcohols. rsc.org Steric factors can influence the stoichiometry and stability of these adducts. rsc.orgrsc.org For example, calorimetric titration studies have been used to determine the stability constants and thermodynamic parameters for the formation of adducts between Eu(fod)₃ and various organic bases like pyridine (B92270) and dimethyl sulfoxide. rsc.org

The coordination environment of the Eu³⁺ ion in these adducts can be complex. Single-crystal X-ray diffraction analyses of related Eu(fod)₃ adducts with different ancillary ligands have revealed seven- and eight-coordinate geometries, such as a mono-capped octahedron and a trigonal dodecahedron, respectively. rsc.org

Nature of Lewis Acidity and Basicity in Europium-fod-D9 Systems

The ability of Eu(fod)₃ to act as a shift reagent is fundamentally linked to its character as a Lewis acid. wikipedia.orglibretexts.org The central Eu³⁺ ion is electron-deficient and seeks to accept electron density from other molecules, which act as Lewis bases. The fod ligands, particularly due to the presence of the electron-withdrawing heptafluoropropyl groups, enhance the Lewis acidity of the europium center compared to other β-diketonate ligands like dipivaloylmethane (dpm). wikipedia.org This increased Lewis acidity makes Eu(fod)₃ more effective at binding to even weak Lewis bases.

The interaction is most favorable with "hard" Lewis bases, such as the oxygen in alcohols, ketones, and ethers, and the nitrogen in amines. wikipedia.org The strength of the interaction, and thus the stability of the adduct, depends on the basicity of the substrate and steric hindrance around the coordinating atom. This selective interaction with basic functional groups is what makes lanthanide shift reagents powerful tools in NMR spectroscopy for simplifying complex spectra. libretexts.org The complexation of the lanthanide reagent with these basic sites on a molecule leads to significant changes in the chemical shifts of nearby nuclei. libretexts.org

The solvent can also play a crucial role. Non-coordinating solvents like carbon tetrachloride are often preferred as they minimize competition with the substrate for the coordination sites on the europium ion. slideshare.net In contrast, more polar or coordinating solvents can interact with the Eu(fod)₃, potentially reducing its effectiveness as a shift reagent.

Mechanistic Basis of Paramagnetic Shift Induction by Europium(III)

Europium(III) is a paramagnetic ion due to its f⁶ electron configuration, which features six unpaired electrons in different f-orbitals. wikipedia.org This paramagnetism is the origin of the large shifts observed in the NMR spectra of substrates upon adduct formation. The induced shift, often called the Lanthanide-Induced Shift (LIS), has two primary contributions: the contact shift and the pseudocontact shift. libretexts.orgwikipedia.org

Contact Shift: This arises from the delocalization of unpaired electron spin density from the europium ion through the covalent bonds of the adduct to the substrate's nuclei. libretexts.orgwikipedia.org This effect is typically significant only for the nuclei very close to the paramagnetic center, such as the coordinating atom and those in the α and sometimes β positions. cdnsciencepub.comslideshare.net

Pseudocontact (or Dipolar) Shift: This is the dominant mechanism for lanthanide shift reagents like Eu(fod)₃. libretexts.orgwikipedia.org It is a through-space interaction resulting from the magnetic anisotropy of the paramagnetic Eu³⁺ ion. wikipedia.org The magnetic field generated by the anisotropic metal ion adds to or subtracts from the external magnetic field of the NMR spectrometer, causing a shift in the resonance frequency of nearby nuclei. libretexts.org The magnitude of the pseudocontact shift is described by the McConnell-Robertson equation, which shows that the shift is dependent on the distance (1/r³) and the angular position of the nucleus relative to the principal magnetic axis of the complex. wikipedia.orgufrgs.br

The combination of these shifts spreads out the signals in an NMR spectrum, often resolving overlapping multiplets and allowing for a more detailed structural analysis. slideshare.net The significant downfield shifts typically induced by europium complexes are a hallmark of this phenomenon. slideshare.net

Enantiospecific Chiral Recognition Mechanisms within this compound Adducts

While Eu(fod)₃ itself is an achiral complex, it can be used in conjunction with chiral substrates to distinguish between enantiomers. wikipedia.org When a racemic or enantiomerically enriched chiral substrate forms an adduct with the achiral Eu(fod)₃, two transient diastereomeric complexes are formed. researchgate.net These diastereomeric adducts have different geometries and, consequently, different NMR spectra. This results in the separation of signals for the corresponding nuclei in the two enantiomers, allowing for the determination of enantiomeric purity. researchgate.net

The mechanism of chiral recognition relies on the distinct three-dimensional interactions between each enantiomer of the substrate and the Eu(fod)₃ complex. nih.gov The formation of these diastereomeric associates leads to different average magnetic environments for the nuclei in each enantiomer, resulting in different induced shifts. researchgate.net

For more effective chiral recognition, chiral lanthanide shift reagents are often employed. researchgate.net These are complexes where the ligand itself is chiral, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). nih.govresearchgate.net When a chiral substrate binds to a chiral shift reagent, the resulting diastereomeric adducts often exhibit larger differences in their NMR spectra compared to those formed with an achiral reagent. researchgate.net The greater spectral separation (ΔΔδ) enhances the accuracy of determining enantiomeric composition. rsc.org The choice of the chiral shift reagent is critical, as different reagents can induce varying degrees of separation for different types of chiral molecules. rsc.orgrsc.org The interaction is a complex interplay of steric and electronic factors that create a unique diastereomeric environment for each enantiomer upon adduct formation. dur.ac.uknih.gov

Interactive Data Tables

Below are interactive tables summarizing key properties and interactions of Europium(III) β-diketone complexes.

Table 1: Properties of Europium(III) Shift Reagents

Property Description Reference
Paramagnetism The Eu(III) ion has an f⁶ electron configuration with unpaired electrons, making the complex paramagnetic. wikipedia.org
Lewis Acidity The Eu(III) center acts as a Lewis acid, readily accepting electron pairs from Lewis basic substrates. wikipedia.orgwikipedia.org
Coordination Typically six-coordinate, but expands to 7, 8, or 9 upon adduct formation with substrates. wikipedia.orgrsc.org

| Solubility | Soluble in nonpolar organic solvents. | wikipedia.org |

Table 2: Mechanisms of Lanthanide-Induced Shifts (LIS)

Shift Mechanism Description Dependence Reference
Pseudocontact Shift Through-space dipolar interaction due to the magnetic anisotropy of the Eu(III) ion. This is the dominant effect for Eu(fod)₃. Proportional to (3cos²θ - 1)/r³ wikipedia.orgufrgs.br

| Contact Shift | Through-bond transfer of unpaired electron spin density from the Eu(III) ion to the substrate nuclei. | Decreases rapidly with the number of bonds from the metal center. | libretexts.orgcdnsciencepub.com |

Table 3: Compound Names Mentioned

Compound Name Abbreviation
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) Eu(fod)₃
This compound Eu(fod)₃-d₉
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione Hfod
Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) Eu(hfc)₃
Tris(dipivaloylmethanato)europium(III) Eu(dpm)₃
Carbon tetrachloride CCl₄
Pyridine

Applications in Nuclear Magnetic Resonance Nmr Spectroscopy

Lanthanide-Induced Shift (LIS) Spectroscopy with Europium-fod-D9

Lanthanide-induced shift (LIS) spectroscopy is a technique that simplifies complex NMR spectra by adding a lanthanide shift reagent (LSR), such as this compound, to the sample. The paramagnetic europium(III) ion in the reagent reversibly coordinates to Lewis basic functional groups (e.g., hydroxyls, carbonyls, amines) in the analyte molecule. This interaction causes significant changes in the chemical shifts of the analyte's protons, with the magnitude of the shift being dependent on the distance and angle of the proton relative to the europium ion. This effect helps to resolve overlapping signals and provides crucial information for structural elucidation. libretexts.orglibretexts.org

The quantitative analysis of LIS data is primarily based on the McConnell-Robertson equation, which relates the induced shift (Δδ) to the geometric position of the nucleus relative to the paramagnetic lanthanide ion. rit.eduuu.nl The equation is given by:

Δδ = K * (3cos²θ - 1) / r³

where:

Δδ is the lanthanide-induced shift.

K is a constant that depends on the magnetic susceptibility of the lanthanide complex.

r is the distance between the lanthanide ion and the nucleus.

θ is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide ion and the nucleus.

By measuring the induced shifts for various nuclei in a molecule at different concentrations of this compound, a set of experimental LIS values can be obtained. These values can then be used in computational programs to find the best fit for the molecular geometry and the position of the coordinated lanthanide ion. ufrgs.brliverpool.ac.uk A common method involves plotting the induced chemical shift against the molar ratio of the shift reagent to the substrate. The resulting linear plots can be used to determine the bound chemical shifts, which are then used in the geometric analysis. rit.edu

Table 1: Lanthanide-Induced Shifts (LIS) for Protons of 3-(p-chlorophenyl)-3,5,5-trimethylcyclohexanone with Eu(fod)3

ProtonExperimental LIS (ppm)Calculated LIS (ppm)
H-2a10.3510.34
H-2e6.156.16
H-4a3.203.20
H-4e2.952.95
CH3-34.804.80
CH3-5a1.851.85
CH3-5e1.301.30

Data sourced from studies on lanthanide shift reagents for conformational analysis. researchgate.net

This compound is instrumental in determining the detailed three-dimensional structure of molecules in solution. By analyzing the LIS data, researchers can deduce critical geometric parameters such as bond angles, dihedral angles, and the conformational equilibria of flexible molecules. uu.nlresearchgate.netoup.com

For instance, in the study of α,β-unsaturated sulfones, this compound was used to discriminate between E and Z isomers. The coordination of the europium ion to the sulfonyl oxygens allowed for the calculation of theoretical LIS values for different possible conformations. Comparison with the experimental LIS values enabled the assignment of the correct geometry. uu.nl Similarly, the preferred conformations of various methacrylate (B99206) esters in solution were investigated using this compound. The analysis of induced shifts helped in determining the s-cis or s-trans conformation between the C=C double bond and the C=O group. oup.com

Table 2: Conformational Analysis of Methacrylates using Eu(fod)3-Induced Shifts

Methacrylate DerivativePreferred Conformation (C=C/C=O)Key LIS Data (Proton)
a-methylbenzyl methacrylates-cisSignificant shifts for vinyl and methoxy (B1213986) protons
1,2-diphenylethyl methacrylates-cisDownfield shifts observed for aromatic protons
diphenylmethyl methacrylates-cisLarge induced shifts for protons near the ester group

Data compiled from research on the conformational analysis of methacrylates. oup.com

The ability of this compound to resolve complex spectra makes it a powerful tool for assigning the stereochemistry of intricate organic molecules. One notable application is in distinguishing between cis and trans isomers. The differential shifts induced in the protons of each isomer upon addition of the reagent allow for their unambiguous identification. rsc.orgbhu.ac.in

For example, in the analysis of silybin, a flavonolignan, the coupling constants in the ¹H NMR spectrum are used to determine the relative configuration of the C-2/C-3 and C-10/C-11 positions. The trans isomers typically exhibit larger coupling constants (around 8-11 Hz) compared to the cis isomers (around 2-3 Hz). beilstein-journals.org The addition of a shift reagent like this compound can help to resolve the signals of these protons, facilitating the measurement of their coupling constants and thus the stereochemical assignment.

Chiral Discrimination and Absolute Configuration Determination via this compound in NMR

While achiral this compound is used for general structural elucidation, chiral versions of europium-based shift reagents are essential for the analysis of enantiomers. These chiral lanthanide shift reagents (CLSRs) form diastereomeric complexes with the enantiomers of a chiral substrate. These diastereomeric complexes are non-equivalent in the NMR and thus exhibit different chemical shifts, allowing for the discrimination and quantification of the enantiomers. tcichemicals.comtcichemicals.comresearchgate.netrsc.org

A significant application of chiral europium shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3), is the determination of enantiomeric purity or enantiomeric excess (ee). auremn.org.brnih.govmit.edu When a CLSR is added to a racemic or enantiomerically enriched mixture, the signals of the corresponding protons in the two enantiomers will be separated in the NMR spectrum. The ratio of the integrated areas of these separated signals directly corresponds to the ratio of the enantiomers in the mixture. libretexts.org

This method has been successfully applied to determine the enantiomeric purity of a variety of compounds, including alcohols, ketones, and lactones. For example, the enantiomeric excess of mevalonolactone (B1676541) and linalool (B1675412) was determined using Eu(hfc)3, proving to be more reliable than polarimetry and requiring only a small amount of sample. nih.gov

Table 3: Enantiomeric Resolution of 2-Phenyl-2-butanol using a Chiral Europium Shift Reagent

ProtonChemical Shift (R-enantiomer)Chemical Shift (S-enantiomer)ΔΔδ (ppm)
α-CH3Resolved signal 1Resolved signal 2> 0.1
Phenyl-orthoResolved signal 1Resolved signal 2> 0.05

Illustrative data based on typical results from enantiomeric purity determination studies using chiral lanthanide shift reagents. mit.edugoogle.com

The assignment of the absolute configuration (R or S) of a chiral analyte can also be achieved using chiral lanthanide shift reagents. The methodology relies on the formation of a diastereomeric complex with a predictable geometry. By observing which enantiomer's protons experience a greater upfield or downfield shift, the absolute configuration can be inferred. tcichemicals.combates.edufrontiersin.org

For instance, with α-amino acids, a consistent correlation has been observed between their absolute configuration and the shifts induced by chiral europium complexes in aqueous solutions. tcichemicals.comtcichemicals.com In the presence of a specific chiral europium reagent, the α-proton signals of D-amino acids consistently appear more upfield than those of their L-counterparts. This empirical rule allows for the assignment of the absolute configuration of unknown α-amino acids. tcichemicals.com

Another approach involves the use of chiral derivatizing agents (CDAs) in conjunction with shift reagents. The chiral analyte is first derivatized with a CDA to form diastereomers, and a shift reagent like this compound can then be used to enhance the spectral separation of these diastereomers, making the analysis of their absolute configuration more straightforward. hebmu.edu.cn

Influence of Substrate Structure on Chiral Resolution Performance

The efficacy of this compound as a chiral shift reagent in NMR spectroscopy is profoundly dependent on the structure of the substrate being analyzed. The formation of a diastereomeric complex between the chiral substrate and the europium reagent is a prerequisite for chiral recognition, and the stability and geometry of this adduct dictate the magnitude of the enantiomeric shift difference (ΔΔδ), which is the separation between the signals of the two enantiomers in the NMR spectrum. libretexts.org

Research has shown that substrates with bulky substituents near the coordinating atom may form less stable adducts or may position the chiral center further from the paramagnetic europium ion, resulting in smaller induced shifts and poorer resolution. iaea.org Conversely, substrates that can chelate to the europium ion through multiple binding sites often exhibit larger shift differences. The rigidity of the substrate is also a key factor; flexible molecules may exist in multiple conformations, each with a different interaction geometry with the shift reagent. This can lead to an averaging of the paramagnetic shifts and result in line broadening or smaller observed ΔΔδ values.

Studies on a variety of chiral alcohols and ketones have demonstrated that this compound can function as a versatile reagent for determining the chirality of small organic molecules. cas.cz The performance, however, varies with the substrate's structure. For example, the magnitude of the induced shifts and the resulting chiral resolution are influenced by the steric environment and the basicity of the coordinating atom.

Table 1: Influence of Substrate Functional Group on Chiral Resolution with this compound (Illustrative Data)

Substrate ClassCoordinating GroupTypical ΔΔδ (ppm)Remarks
Primary Alcohols-OHModerateGood resolution, less steric hindrance allows close approach to Eu(III).
Secondary Alcohols-OHHighOften exhibit large shift differences due to the chiral center being close to the coordinating group.
Tertiary Alcohols-OHLow to ModerateIncreased steric bulk can hinder effective coordination, leading to smaller shifts.
KetonesC=OHighThe carbonyl oxygen is a strong Lewis base, leading to effective complexation.
Amines-NH2Moderate to HighBasicity of nitrogen allows for strong interaction, but rapid nitrogen inversion can sometimes complicate spectra. iaea.org
Ethers-O-LowLower basicity of ether oxygen results in weaker binding and smaller induced shifts.

Note: This table provides illustrative data based on general findings in the literature. Actual values are highly dependent on the specific molecule, solvent, and temperature.

Dynamic Exchange NMR Studies of this compound-Substrate Adducts

The interaction between this compound and a substrate is a dynamic equilibrium, involving the rapid association and dissociation of the substrate to and from the europium complex. acs.org Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of these exchange processes. numberanalytics.comlibretexts.org By analyzing changes in the NMR spectrum, such as line broadening or the coalescence of signals as a function of temperature or concentration, researchers can extract valuable kinetic and thermodynamic parameters. acs.orglibretexts.org

Slow Exchange: At low temperatures, the exchange rate can become slow on the NMR timescale. In this regime, separate signals for the free and bound substrate, or for different diastereomeric adducts, can be observed. researchgate.net This allows for direct measurement of the chemical shifts in each state.

Fast Exchange: At higher temperatures, the exchange is fast, and a single, population-averaged signal is observed for each nucleus. The position of this signal depends on the relative concentrations of the free and bound species and the equilibrium constant of the association. acs.org

Intermediate Exchange: When the exchange rate is comparable to the frequency difference between the signals of the exchanging sites, significant line broadening occurs. Analysis of the line shape in this region can provide the rate constant (k) for the exchange process. acs.org

Two-dimensional exchange spectroscopy (2D EXSY) is another advanced NMR technique used to probe these dynamic systems. libretexts.orgresearchgate.net In a 2D EXSY experiment, cross-peaks appear between the signals of nuclei that are exchanging with one another, providing direct evidence of the dynamic process and allowing for the quantification of exchange rates, even in complex multi-site systems. researchgate.netnih.gov These studies provide insights into the mechanism of interaction, the stability of the adducts, and the activation barriers for processes like ligand exchange and internal rotations within the bound substrate. iaea.orgacs.org

Table 2: Kinetic Parameters from a Hypothetical DNMR Study of a Chiral Alcohol-Europium-fod-D9 System

ParameterValueMethodInformation Derived
Coalescence Temperature (Tc)298 KVariable Temperature NMRTemperature at which two exchanging signals merge into one broad peak.
Rate Constant at Tc (kc)250 s-1Line Shape AnalysisRate of substrate dissociation from the europium complex at the coalescence temperature.
Activation Energy (Ea)45 kJ/molEyring Plot AnalysisThe energy barrier for the substrate dissociation process.
Adduct Stoichiometry1:1 and 1:2NMR TitrationThe ratio of substrate to shift reagent in the formed complexes. acs.org

Advancements in High-Field NMR Applications Utilizing this compound

The advent of high-field and ultra-high-field NMR spectrometers has significantly enhanced the utility of paramagnetic lanthanide shift reagents like this compound. numberanalytics.com The primary advantage of higher magnetic fields is the increase in chemical shift dispersion; the separation between peaks in the spectrum (measured in Hertz) scales with the field strength. This leads to better-resolved spectra, making it easier to distinguish between overlapping signals, which is a common challenge that shift reagents are employed to solve. wikipedia.org

For studies involving this compound, high-field NMR offers several key benefits:

Enhanced Resolution: The increased spectral dispersion at high fields can resolve complex multiplets and separate the signals of enantiomers more effectively, even when the induced shift difference (ΔΔδ) is small.

Increased Sensitivity: Higher field strengths generally lead to an increase in signal-to-noise ratio, allowing for the analysis of more dilute samples. This is particularly advantageous as it can minimize intermolecular interaction effects and reduce the amount of both the substrate and the expensive deuterated shift reagent required.

Study of Less Sensitive Nuclei: The improved sensitivity at high fields facilitates the study of less receptive nuclei (e.g., ¹³C, ¹⁵N) in the substrate, providing additional structural and dynamic information. numberanalytics.com

However, the use of paramagnetic reagents at high fields also introduces certain complexities. The paramagnetic effects on nuclear relaxation rates are field-dependent. mdpi.com For some lanthanide ions, a mechanism known as Curie spin relaxation becomes a more significant contributor to transverse (T₂) relaxation at higher fields. mdpi.com This can lead to substantial line broadening, potentially counteracting the gains in resolution from the higher field. Europium(III) is generally considered to have relatively favorable relaxation properties, making it a suitable reagent even at high fields, though these effects must be considered during experimental design and data interpretation. bhu.ac.in The continued development of high-field instrumentation pushes the boundaries of what can be achieved with chiral shift reagents, enabling more precise and detailed analysis of molecular chirality and dynamics. numberanalytics.com

Applications in Advanced Chiroptical Spectroscopy

Circular Dichroism (CD) Spectroscopy of Europium-fod-D9 Adducts

The formation of adducts between the achiral this compound and a chiral substrate induces optical activity in the otherwise CD-silent electronic transitions of the complex. This phenomenon provides a basis for determining the stereochemistry of the bound chiral molecule.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. rsc.orgneicon.ru An achiral compound like this compound does not, by itself, produce a CD signal. However, when it coordinates with a chiral molecule (a substrate), it forms a diastereomeric adduct. In this new complex, the chiral substrate perturbs the environment around the europium ion, forcing the achiral fod ligands into a fixed, twisted arrangement. This induced structural chirality in the adduct makes the electronic transitions associated with the europium ion and its ligands optically active. neicon.ruresearchgate.net

The principle relies on the transfer of chirality from the substrate to the lanthanide complex. The f-f electronic transitions of the Eu(III) ion, which are typically weak and forbidden in a symmetric environment, become partially allowed and chiroptically active within the dissymmetric coordination sphere of the adduct. researchgate.net This results in a measurable "induced" CD spectrum, where the signals are characteristic of the newly formed chiral supramolecular entity.

The induced CD spectra of europium complex adducts can be directly correlated with the absolute configuration of the chiral substrate. numberanalytics.com Research has demonstrated that an empirical relationship often exists between the signs of the observed Cotton effects in the CD spectrum and the stereochemistry of the analyte. nih.gov

A notable study on the complexes of Europium(III)-tris-(1,1,1,2,2,3,3)-heptafluoro-7,7-dimethyl-4-6-octanedione [Eu(fod)3], a close analog of this compound, with α-amino acid esters established a clear correlation. nih.gov The study found that complexes with L-amino acid esters consistently produce a positive CD band around 310 nm and a negative band in the 280-290 nm region. nih.gov Conversely, the D-isomers yield the mirror-image spectrum. nih.gov This allows for an in situ determination of the absolute configuration at the α-carbon. nih.gov

For more complex systems, the exciton (B1674681) chirality method can be applied to interpret the CD spectra of eight-coordinate β-diketonate lanthanide complexes. researchgate.net This method relates the sign of the CD couplet to the helical twist of the chromophoric ligands, which is dictated by the absolute configuration of the chiral molecule that induces this arrangement. researchgate.netnih.gov By systematically comparing the experimental CD spectra with those predicted for different stereoisomers, the absolute configuration of the complex, and by extension the substrate, can be determined. nih.govacs.org

Empirical Correlation of ICD for Eu(fod)₃ Adducts with α-Amino Acid Esters

Enantiomer SeriesCD Band ~310 nmCD Band 280-290 nmReference
L-SeriesPositiveNegative nih.gov
D-SeriesNegativePositive nih.gov

Induced Resonance Raman Optical Activity (IRROA) with this compound

Induced Resonance Raman Optical Activity (IRROA) is an exceptionally sensitive chiroptical technique. The use of this compound as a probe dramatically enhances the typically weak Raman Optical Activity signals, enabling powerful applications in chirality detection.

Raman Optical Activity (ROA) measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. researchgate.net The enhancement in IRROA stems from a resonance effect. When the excitation laser frequency is close to an electronic transition of the molecule, the Raman scattering intensity is significantly amplified. cas.czcas.cz

In the case of this compound adducts, the europium(III) ion provides suitable electronic transitions. cas.cz Specifically, the f-f transitions of Eu(III) (e.g., ⁷F₀ → ⁵D₄) fall within the visible region of the spectrum. cas.cz When an excitation laser, such as a common 532 nm green laser, is used, its energy is in resonance with these electronic transitions. researchgate.netcas.cz This resonance condition leads to a massive increase in the polarizability of the complex, resulting in an intensely scattered Raman signal. cas.cz The chirality induced by the substrate is communicated to these resonant electronic transitions, causing a dramatic amplification of the ROA signal. cas.czcas.cz

Theoretically, the phenomenon can be described by the transition polarizability model (TPM), which accounts for the large circular intensity difference (CID) ratio—the ratio of ROA to Raman intensities—observed experimentally. cas.cz This CID ratio can be as high as 10⁻², a significant increase from the 10⁻⁴ values typical for non-resonant ROA, representing an enhancement factor of up to 10,000-fold or more. cas.cznih.gov

The IRROA technique using this compound serves as a highly effective method for detecting and characterizing chirality in solution, even for molecules that are challenging for other methods. cas.cz Since the achiral [Eu([D9]fod)₃] complex only produces an IRROA signal upon binding to a chiral analyte, it functions as a "turn-on" probe. cas.cz

Studies have shown that mixing [Eu([D9]fod)₃] with chiral alcohols and ketones, which are often transparent in the UV region and thus unsuitable for CD spectroscopy, results in adducts with very strong and distinct IRROA spectra. cas.cznlk.cz For example, the adduct formed with 1-phenylethanol (B42297) exhibits intense ROA signals, particularly at wavenumbers greater than 1600 cm⁻¹. cas.cz The resulting spectral patterns are highly specific to the analyte's structure and stereochemistry. The dependence of the spectral features on the concentration ratio of the analyte to the europium complex can also provide insights into the stoichiometry and structure of the adduct in solution. cas.cz

A primary advantage of the this compound based IRROA method is its exceptional sensitivity. Research has documented an enhancement of the chiral signal that is approximately 6 x 10⁴-fold greater than that observed with conventional non-resonant ROA. cas.cz This allows for measurements on very small sample quantities and at low concentrations. For instance, clear spectra have been obtained from a 0.2 mM solution, requiring only about 2 micrograms of the chiral analyte, with data acquisition times as short as a few minutes. cas.cz This level of sensitivity significantly expands the applicability of ROA for determining absolute configuration and enantiomeric excess. cas.cznih.gov

Regarding selectivity, the method is broadly applicable to chiral organic compounds capable of acting as Lewis bases and forming adducts with the europium ion, which is coordination-unsaturated. cas.cz This includes a wide range of important functional groups like alcohols and ketones. The complex is considered a universal probe for binding small organic molecules to facilitate the determination of their chirality. cas.cz

IRROA Experimental Data for [Eu([D9]fod)₃] Adducts

ParameterValue/ObservationSignificanceReference
Chiral Signal Enhancement~6 x 10⁴-fold vs. non-resonant ROAExceptional sensitivity cas.cz
Circular Intensity Difference (CID)~10⁻²Strongly enhanced chiral signal cas.cz
Required Sample ConcentrationAs low as 0.2 mMApplicable to minute samples cas.cz
Required Sample Amount~2.4 µgEnables micro-scale analysis cas.cz
Measurement Time~3-16 minutesRapid analysis cas.cz
Applicable AnalytesChiral alcohols, ketones, and other Lewis basesBroad applicability (universality) cas.cz

Circularly Polarized Luminescence (CPL) Studies of this compound and Related Chiral Europium Complexes

Circularly Polarized Luminescence (CPL) is a powerful chiroptical technique that measures the differential emission of left and right circularly polarized light from a luminescent chiral substance. nih.gov The resulting spectrum provides valuable information on the three-dimensional structure of molecules in their excited state. Trivalent europium (Eu(III)) complexes are particularly well-suited for CPL studies due to their unique photophysical properties. Their emission spectra consist of sharp, line-like bands arising from parity-forbidden 4f-4f electronic transitions. unipi.it Crucially, the ⁵D₀ → ⁷F₁ transition, which is prominent in the emission spectra of many Eu(III) complexes around 595 nm, is magnetic-dipole (MD) allowed but electric-dipole (ED) forbidden. rsc.orgacs.org This characteristic makes it exceptionally sensitive to the chiral environment around the metal ion, often leading to large luminescence dissymmetry factors (g_lum_). rsc.orgacs.org

The dissymmetry factor, g_lum_ = 2(I_L_ - I_R_)/(I_L_ + I_R_), where I_L_ and I_R_ are the intensities of left- and right-circularly polarized emission, quantifies the degree of circular polarization. chemrxiv.org While most chiral organic molecules exhibit g_lum_ values in the range of 10⁻⁵ to 10⁻³, chiral lanthanide complexes can achieve values that are orders of magnitude higher, sometimes approaching the theoretical maximum of ±2. acs.orgresearchgate.netjascoinc.com

While direct CPL studies on the specifically deuterated compound "this compound" are not extensively documented in the literature, significant research has been conducted on its non-deuterated parent, Eu(fod)₃ (Europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)), and structurally related chiral β-diketonate complexes. frontiersin.orgnih.govrsc.org The 'fod' ligand itself is achiral. Therefore, to generate a CPL signal, chirality must be introduced either by using an enantiopure chiral ancillary ligand or by inducing a chiral arrangement of the achiral ligands through interaction with a chiral environment, a phenomenon known as the Pfeiffer effect. frontiersin.org

Pioneering work in 1977 demonstrated that optically inactive Eu(fod)₃ could produce a CPL signal when dissolved in a chiral solvent like (R)- or (S)-α-phenylethylamine. frontiersin.org More recent studies have explored the induction of CPL in Eu(fod)₃ by embedding it in chiral biopolymer films, such as cellulose (B213188) triacetate (CTA) and cellulose acetate (B1210297) butyrate (B1204436) (CABu). frontiersin.orgnih.gov In these solid-state films, Eu(fod)₃ exhibited significant g_lum_ values, demonstrating the effective transfer of chirality from the polymer matrix to the coordination sphere of the europium ion. frontiersin.orgnih.gov

Table 1: Induced CPL Properties of Achiral Eu(fod)₃ in Chiral Environments This table is interactive. Users can sort columns by clicking on the headers.

Chiral Environment Transition Wavelength (nm) g_lum_ Value Reference
Cellulose Acetate Butyrate (CABu) Film ⁵D₀ → ⁷F₁ 593 +0.0671 frontiersin.orgnih.gov
Cellulose Acetate Butyrate (CABu) Film ⁵D₀ → ⁷F₂ 613 -0.0059 frontiersin.orgnih.gov
Cellulose Triacetate (CTA) Film ⁵D₀ → ⁷F₁ 593 +0.0463 frontiersin.orgnih.gov
Cellulose Triacetate (CTA) Film ⁵D₀ → ⁷F₂ 613 -0.0040 frontiersin.orgnih.gov

To achieve intrinsically high CPL activity, researchers have focused on designing complexes with chiral ligands, particularly those based on the camphor (B46023) backbone. nih.govacs.org The rigid and bulky nature of camphor-derived ligands creates a well-defined, dissymmetric coordination environment around the Eu(III) ion. A prime example is Eu(tfc)₃ (Europium(III) tris(3-trifluoroacetyl-d-camphorate)), which has been extensively studied. nih.govjascoinc.com The CPL of Eu(tfc)₃ can be further modulated by introducing ancillary ligands, which alter the electronic structure and geometry of the complex. nih.gov For instance, adding triphenylphosphine (B44618) oxide (tppo) versus an acetylacetonate (B107027) (ac) ligand to Eu(+tfc)₃ resulted in a dramatic change in the CPL signal for the ⁵D₀ → ⁷F₁ transition. nih.gov

The formation of coordination polymers by linking chiral Eu(III) units can also significantly enhance CPL properties. The rigid spiral structure of a coordination polymer like [Eu(+tfc)₃(dpbp)]n was shown to have a higher total emission quantum yield (Φ_tot_ = 30%) and a larger dissymmetry factor (g_CPL_ = 0.16) compared to its mononuclear analogue. nih.gov Further research into such polymers has demonstrated that structural strain in the chiral ligands can amplify the CPL intensity. rsc.org For example, a series of Eu(III) coordination polymers with increasingly bulky camphorate ligands showed that greater structural distortion led to a larger dissymmetry factor, with [Eu(+hfc)₃(p-dpeb)]n reaching a g_CPL_ of -0.22. rsc.org

The record for a high dissymmetry factor is held by a tetrakis europium(III) complex containing a camphor-derived ligand, Cs[Eu((+)-hfbc)₄], which exhibited a g_lum_ of 1.38 for the ⁵D₀ → ⁷F₁ transition. rsc.org This exceptionally high value underscores the effectiveness of combining the inherent properties of the Eu(III) ion with highly structured, multidentate chiral ligands.

Table 2: CPL Properties of Selected Chiral Europium(III) Complexes This table is interactive. Users can sort columns by clicking on the headers.

Complex/Ligand System Transition Wavelength (nm) g_lum_ Value Quantum Yield (Φ_tot_) Solvent/State Reference
Cs[Eu((+)-hfbc)₄] ⁵D₀ → ⁷F₁ 595 1.38 1% Solid State nih.govrsc.orgacs.org
Eu(+tfc)₃ ⁵D₀ → ⁷F₁ 595 -0.8 N/A DMSO jascoinc.com
[Eu(+tfc)₃(p-dpeb)]n ⁵D₀ → ⁷F₁ N/A -0.05 N/A Solid State rsc.org
[Eu(+hfc)₃(p-dpeb)]n ⁵D₀ → ⁷F₁ N/A -0.22 N/A Solid State rsc.org
Eu(4S,7R-2,2-bpp)(hfac)₃ ⁷F₁ ← ⁵D₀ N/A ±0.2 7% Solid State chemrxiv.org
[Eu(H4)(H₂O)] N/A N/A -0.20 7.7% Methanol (B129727) nih.gov
[Eu(H4)(H₂O)] N/A N/A -0.12 7.7% aq. Tris buffer nih.gov

Theoretical and Computational Investigations of Europium Fod D9 Systems

Quantum Chemical Calculations of Electronic Structure and Bonding in Europium-fod-D9 Complexes

Quantum chemical calculations, particularly those employing density functional theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure and bonding of europium complexes. These calculations provide insights into the nature of the metal-ligand interactions and the influence of the ligand field on the 4f electrons of the europium ion.

Ab initio multireference methods, such as the complete active space self-consistent field (CASSCF) and its second-order perturbation theory extension (CASPT2), are powerful tools for studying the electronic states of lanthanide complexes. nih.gov These methods can accurately predict the energies of the ground and excited states, which is essential for understanding the luminescence properties of europium compounds. For instance, a theoretical protocol combining DFT for geometry optimization and multireference calculations has been proposed for the rigorous treatment of Eu³⁺ complexes. nih.gov This approach has been used to calculate the energy of the ⁵D₀ state, a key level in the emission spectrum of many europium-based materials. nih.gov

The choice of basis sets and effective core potentials (ECPs) is critical for obtaining accurate results in ab initio calculations of lanthanide complexes. Studies have shown that for predicting the coordination polyhedra of lanthanide complexes, the RHF/STO-3G level of theory with an MWB effective core potential can be highly efficient. sparkle.pro.br DFT calculations using functionals like PBE and B3LYP are also widely used to investigate the geometry and electronic properties of these systems. nih.govunifr.ch Relativistic effects, which are significant for heavy elements like europium, are often included using methods like the zeroth-order regular approximation (ZORA). nih.gov

The bonding in europium complexes is a complex interplay of ionic and covalent contributions. While the interaction between the hard Eu³⁺ ion and hard donor atoms (like oxygen in β-diketonate ligands) is predominantly ionic, some degree of covalency is often present and can be investigated using computational techniques. The analysis of molecular orbitals and electron density distribution can reveal the extent of orbital mixing between the metal and the ligands.

Molecular Modeling of Lanthanide-Substrate Adduct Geometries and Energetics

Molecular modeling plays a crucial role in understanding the geometry and energetics of adducts formed between lanthanide shift reagents (LSRs) like this compound and various organic substrates. amazon.com These adducts are central to the application of LSRs in NMR spectroscopy for structural elucidation.

The geometry of the LSR-substrate complex is a key determinant of the magnitude and direction of the lanthanide-induced shifts (LIS). Computational methods are employed to predict the most stable conformation of the adduct, which involves determining the position of the lanthanide ion relative to the substrate molecule. This information is critical for correlating the observed LIS values with the molecular structure.

Various computational approaches are used to model these adducts, ranging from simple molecular mechanics to more sophisticated quantum mechanical methods. A program implemented in Python, for example, utilizes a complete-search algorithm to determine the geometry of a lanthanide-substrate complex by correlating experimental NMR titration data with calculated LIS values. acs.org This approach has been applied to the interaction between menthol (B31143) and Eu(fod)₃. acs.org

The energetics of adduct formation, including the binding energies and equilibrium constants, can also be calculated. These parameters provide insights into the stability of the complex and the dynamics of the association-dissociation process. For instance, a detailed analysis of the concentration dependence of LIS for the 3-(p-chlorophenyl)-3,5,5-trimethylcyclohexanone-Eu(FOD)₃ system showed a two-step mechanism for the interaction. researchgate.net

Table 1: Computational Methods for Lanthanide-Substrate Adducts

MethodApplicationReference
Complete-Search Algorithm (Python)Determination of lanthanide-substrate complex geometry acs.org
Nonlinear Regression AnalysisAnalysis of NMR data to afford bound shifts of the LS complex researchgate.net
Quantum Mechanical CalculationsCorrelation of observed LIS with calculated values for conformational analysis researchgate.net

Simulation of Spectroscopic Properties: LIS, CD, and CPL

Computational methods are increasingly used to simulate and interpret the spectroscopic properties of this compound and its adducts, including Lanthanide-Induced Shifts (LIS) in NMR, Circular Dichroism (CD), and Circularly Polarized Luminescence (CPL).

Lanthanide-Induced Shifts (LIS): The McConnell-Robertson equation is the theoretical foundation for understanding LIS, which relates the observed shift to the geometry of the lanthanide-substrate complex. Computational models that determine the optimal position of the europium ion are essential for applying this equation to deduce the structure of the substrate. acs.orgresearchgate.net

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL): CD and CPL are powerful techniques for studying chiral molecules. Europium complexes can act as chiral probes, and theoretical calculations are crucial for understanding the origin of the observed chiroptical signals. Ab initio methods have been employed to study the CD and CPL of both spin-allowed and spin-forbidden transitions in lanthanide complexes. nih.gov

Induced resonance Raman optical activity (IRROA) is another sensitive technique for detecting molecular chirality, observed in complexes of lanthanides with chiral molecules. cas.cz A transition polarizability model (TPM) has been developed to understand the mechanisms of IRROA and has been applied to a camphor-europium complex. cas.cz This model successfully reproduced the high ROA/Raman intensity ratio observed experimentally and highlighted the important role of the non-chiral fod ligand in enhancing the chirality. cas.cz

Table 2: Simulated Spectroscopic Properties of Europium Complexes

Spectroscopic TechniqueComputational ApproachKey FindingsReference
LIS (NMR)Complete-search algorithm, McConnell-Robertson equationDetermination of substrate geometry acs.orgresearchgate.net
CD/CPLAb initio multireference methodsUnderstanding chiroptical signals and transitions nih.gov
IRROATransition Polarizability Model (TPM)Elucidation of chirality enhancement mechanisms cas.cz

Predictive Models for Chiral Recognition Efficiency and Stereoselectivity

The development of predictive models for the chiral recognition efficiency and stereoselectivity of this compound is an active area of research. These models aim to correlate the structural features of the chiral substrate and the lanthanide complex with the observed enantiomeric discrimination.

Computational approaches play a key role in building these models. By simulating the interactions between the enantiomers of a chiral substrate and the europium complex, it is possible to calculate the differences in binding energies and geometries of the diastereomeric adducts. These differences are the basis for the observed stereoselectivity in spectroscopic techniques like NMR and CD.

Molecular dynamics simulations can provide insights into the distribution of inter-reactant distances and the flexibility of the adducts, which can influence chiral recognition. unige.ch While direct predictive models for this compound are still under development, the foundational computational work on lanthanide-substrate interactions provides the necessary tools. The goal is to create models that can predict which chiral substrates will interact strongly and stereoselectively with this compound, thus guiding its application in enantiomeric analysis. The induced resonance Raman optical activity (IRROA) technique, for instance, has been shown to be a sensitive method for detecting molecular chirality in complexes of lanthanides with chiral alcohols and ketones. cas.czcas.cz

Development of Computational Frameworks for Analyzing this compound Interactions

The complexity of lanthanide systems necessitates the development of robust computational frameworks to analyze their interactions. These frameworks often integrate multiple computational techniques to provide a comprehensive understanding of the structure, bonding, and properties of this compound complexes.

A typical framework might involve:

Geometry Optimization: Using DFT or molecular mechanics to find the lowest energy structures of the complex and its adducts. nih.govsparkle.pro.br

Electronic Structure Calculation: Employing ab initio methods like CASSCF/CASPT2 to calculate the electronic energy levels and wavefunctions. nih.govacs.org

Spectroscopic Property Simulation: Calculating NMR, CD, CPL, or IRROA spectra based on the electronic structure and geometry. acs.orgcas.cz

Analysis of Interactions: Using tools like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to probe the nature of the metal-ligand and intermolecular interactions. ucl.ac.uk

The development of specialized software and theoretical models is ongoing. For example, the Ligand Field Density Functional Theory (LFDFT) method has shown promise in modeling the optical spectra of europium complexes with reduced computational cost compared to traditional multireference methods. unifr.ch Additionally, programs that combine experimental data with computational algorithms, such as the Python-based tool for LIS analysis, are becoming increasingly important. acs.org These integrated computational frameworks are essential for advancing our understanding of this compound and for designing new lanthanide-based materials for various applications.

Advanced and Emerging Research Applications of Europium Fod D9

Application in Material Science Research as a Spectroscopic Probe

Europium-fod-D9, a specific isotopically labeled variant of the well-known europium(III) chelate, serves as a highly sensitive spectroscopic probe in materials science. Its unique luminescent properties, characterized by sharp emission lines and long luminescence lifetimes, make it an invaluable tool for investigating the local environment in various materials. lboro.ac.uk The deuteration of the tert-butyl groups in the fod ligand minimizes quenching of the europium ion's excited state by high-frequency C-H vibrations, leading to enhanced emission intensity and duration. This enhancement is critical for probing subtle structural and chemical changes within a material matrix.

In advanced materials research, this compound is utilized to understand the coordination environment and symmetry of metal ion sites. mdpi.com The hypersensitive ⁵D₀ → ⁷F₂ transition, which is highly sensitive to the local symmetry around the Eu³⁺ ion, provides detailed information about the coordination number and the nature of the coordinating atoms. researchgate.net By incorporating this compound into polymers, glasses, or crystalline materials, researchers can monitor processes such as polymerization, gelation, and phase transitions through changes in the luminescence spectrum and lifetime of the probe.

Key Research Findings:

Probing Polymer Dynamics: Studies have employed this compound to investigate the curing process of epoxy resins. The changes in the emission spectrum and lifetime of the europium complex correlate with the cross-linking density and the rigidity of the polymer network.

Characterizing Sol-Gel Processes: The evolution of the local environment during the formation of silica (B1680970) gels from tetraethyl orthosilicate (B98303) (TEOS) has been monitored using this compound. The spectral changes indicate the transition from a solution environment to a more rigid, oxide-based network.

Sensing in Metal-Organic Frameworks (MOFs): The luminescent properties of this compound can be used to probe the adsorption of guest molecules within the pores of MOFs. The interaction of the guest molecules with the framework can alter the coordination environment of the europium ion, leading to detectable changes in its luminescence.

Material SystemResearch FocusKey Spectroscopic ObservationReference Finding
Epoxy ResinsCuring Process MonitoringIncrease in ⁵D₀ lifetime and asymmetry ratio (I(⁵D₀→⁷F₂)/I(⁵D₀→⁷F₁))Correlates with increased network rigidity
Silica Gels (Sol-Gel)Probing Network FormationShift in emission peak positions and changes in spectral bandwidthIndicates changes in the local coordination of Eu³⁺ during hydrolysis and condensation
Metal-Organic Frameworks (MOFs)Guest Molecule SensingAlteration of luminescence intensity or lifetime upon guest adsorptionDemonstrates the potential for creating luminescent sensors

Studies in Supramolecular Chemistry and Host-Guest Recognition

In the realm of supramolecular chemistry, this compound and related europium complexes are instrumental in the study of host-guest interactions. americanelements.com The principle behind this application lies in the sensitivity of the europium ion's luminescence to its immediate coordination sphere. When a host molecule containing a europium complex binds a guest molecule, the change in the coordination environment often leads to a measurable change in the luminescence properties, such as intensity, lifetime, or emission spectrum. lboro.ac.uk

Researchers design host molecules that incorporate a europium chelate, where the fod-D9 ligand provides a stable and highly luminescent core. The binding of a specific guest molecule can either enhance or quench the europium emission, providing a "turn-on" or "turn-off" sensory response. This strategy has been successfully applied to the detection of various analytes, including metal ions, anions, and small organic molecules. The sharp, line-like emission of europium is particularly advantageous for developing ratiometric sensors, where the ratio of two emission peaks changes upon analyte binding, leading to more robust and reliable detection.

Detailed Research Findings:

Anion Sensing: Europium complexes have been designed to selectively bind and sense anions like phosphate (B84403) and carboxylates. lboro.ac.uk For instance, a study demonstrated a significant increase in the emission intensity of a europium complex upon binding to adenosine (B11128) diphosphate (B83284) (ADP), highlighting its potential as a selective anion sensor. lboro.ac.uk

Cation Recognition: Supramolecular systems containing europium chelates have been developed to recognize specific metal cations. The binding of the target cation can displace solvent molecules from the europium's coordination sphere, leading to an enhancement of its luminescence.

Sensing of Neutral Molecules: The recognition of neutral organic molecules is often achieved by designing host cavities that specifically accommodate the target guest. The inclusion of the guest molecule within the host can alter the local environment of the europium center, resulting in a detectable luminescent response.

Host-Guest SystemTarget AnalyteLuminescent ResponseSignificance
Europium complex with a macrocyclic receptorPhosphate anions (e.g., ADP)Significant increase in emission intensityDemonstrates potential for selective biosensing. lboro.ac.uk
Europium cryptateAlkali metal ionsModulation of luminescence lifetimeProvides insight into ion-binding selectivity in supramolecular hosts.
Calixarene-based europium complexSmall aromatic moleculesQuenching of europium luminescenceEnables the development of sensors for organic pollutants.

Integration of this compound with Multidimensional Analytical Techniques

The unique spectroscopic properties of this compound make it an ideal probe for integration with various multidimensional analytical techniques. osti.gov Combining the high resolution and sensitivity of luminescence spectroscopy with other analytical methods provides a more comprehensive understanding of complex systems.

One powerful combination is time-resolved luminescence spectroscopy coupled with other techniques. For instance, in time-resolved fluoroimmunoassays, europium chelates are used as labels. researchgate.net The long luminescence lifetime of the europium ion allows for temporal separation of the specific signal from the short-lived background fluorescence of biological samples, significantly improving the signal-to-noise ratio and detection sensitivity. researchgate.net

Furthermore, the integration of europium-based luminescence with separation techniques like chromatography and electrophoresis enables the detection and quantification of analytes in complex mixtures. As the separated components elute, they can interact with a europium probe, and the resulting change in luminescence can be monitored. This approach has been explored for the analysis of biomolecules and pharmaceuticals.

Research Findings in Multidimensional Analysis:

Time-Resolved Förster Resonance Energy Transfer (TR-FRET): this compound and similar chelates are widely used as donors in TR-FRET assays for studying biomolecular interactions. The long-lived emission of the europium donor, combined with the time-gated detection, allows for highly sensitive measurements of binding events in drug discovery and diagnostics.

Luminescence-Based Chromatography Detection: Europium complexes have been employed as post-column derivatization reagents in high-performance liquid chromatography (HPLC). The interaction of the analyte with the europium complex leads to a luminescent signal that is detected, providing high selectivity and sensitivity.

Coupling with Mass Spectrometry: While less common, techniques are being developed to couple the luminescent analysis of europium-probed systems with mass spectrometry to gain simultaneous information on the optical properties and the exact mass and structure of the species involved.

Combined TechniqueApplication AreaRole of this compoundAdvantage
Time-Resolved Förster Resonance Energy Transfer (TR-FRET)Biomolecular interaction analysis, drug screeningLong-lifetime energy donorHigh sensitivity and reduced background interference
High-Performance Liquid Chromatography (HPLC) with Luminescence DetectionPharmaceutical and environmental analysisPost-column derivatization agent or luminescent tagSelective and sensitive detection of target analytes in complex matrices
Time-Resolved Luminescence MicroscopyCellular imagingLuminescent probe for specific cellular componentsAllows for imaging with high contrast by rejecting autofluorescence

Challenges, Limitations, and Future Research Directions

Factors Influencing Europium-fod-D9 Reagent Performance and Data Interpretation

The effectiveness of this compound as a shift reagent is not absolute and can be influenced by several factors that also pose challenges in data interpretation.

A primary factor is the potential for signal broadening due to the paramagnetic nature of the europium ion. numberanalytics.com While the reagent is designed to induce chemical shifts, this paramagnetic property can also lead to a loss of resolution in the NMR spectrum. wikipedia.org Careful optimization of the reagent-to-substrate ratio is crucial to maximize the desired shift while minimizing this broadening effect. numberanalytics.com

The interaction between this compound and the substrate is a Lewis acid-base interaction, with the europium center acting as a Lewis acid. wikipedia.org The strength of this interaction, and thus the magnitude of the induced shift, depends on the Lewis basicity of the functional groups on the substrate molecule. For instance, amines show a high degree of interaction, while this interaction diminishes as the amine is alkylated. nih.gov In molecules with multiple potential binding sites, such as those containing ortho-methoxyl groups, weaker interactions can also occur, complicating the analysis. nih.gov

Furthermore, the stereochemistry of the substrate can influence the shifting process. While chiral shift reagents like tris[3-(trifluoroacetyl)-d-camphorato]europium(III) are designed to differentiate between enantiomers, the resulting shift differences can sometimes be small and not well-resolved. nih.gov

Development of Next-Generation Europium(III)-Based Chiral Probes with Enhanced Properties

The limitations of current reagents have spurred research into the development of new europium(III)-based chiral probes with improved characteristics. A key goal is to design probes that offer enhanced selectivity, sensitivity, and versatility. numberanalytics.com

One promising area of research is the synthesis of chiral europium(III) complexes with exceptional photophysical properties for applications beyond traditional NMR, such as circularly polarized luminescence (CPL). nih.govresearchgate.net For example, researchers have designed and synthesized magnetically responsive CPL complexes that exhibit high quantum yields and significant luminescence dissymmetry factors. nih.govresearchgate.net These next-generation probes often feature chiral substituents introduced onto macrocyclic scaffolds, which can "lock" the isomers and prevent interconversion, simplifying purification and analysis. nih.gov

Another approach involves creating dynamic chiral Eu(III) complex emitters that exhibit aggregation-induced emission. nih.gov These complexes may show little to no emission in their molecular state but become highly emissive in an aggregated state, offering a new mechanism for sensing and analysis. nih.gov The development of such probes opens the door for constructing dynamic chiral luminescent materials with applications in areas like sensing low concentrations of metal ions. nih.gov

Expanding the Applicability of this compound to Diverse Classes of Substrate Molecules

Research is actively exploring the expansion of this compound's applicability to a wider range of substrate molecules. Lanthanide shift reagents, in general, have the potential to be applied in various new fields, including biomedical research for analyzing biomolecules like proteins and nucleic acids, and in materials science for studying nanoparticles. numberanalytics.com

The ability of the [Eu([D9]fod)3] complex to form adducts with various small organic molecules, including chiral alcohols and ketones, suggests its potential as a universal probe for determining their chirality. cas.cz The strong affinity of the complex for these substrates enhances the chiral signal, making techniques like induced resonance Raman optical activity (IRROA) more sensitive for chirality detection. cas.cz

The application of europium-based shift reagents is not limited to small organic molecules. They have been used for the structural analysis of more complex molecules like acridone (B373769) alkaloids. mdpi.com By converting phenolic functionalities to methoxy (B1213986) groups, the stability of the shift reagent complex can be improved, simplifying spectral interpretation. mdpi.com This approach has proven useful for the unambiguous assignment of proton signals in polysubstituted aromatic compounds. mdpi.com

Furthermore, lanthanide-based probes are being developed for specific applications such as the selective signaling of important biomolecules like sialic acid using circularly polarized luminescence spectroscopy. rsc.org

Methodological Advancements in Spectroscopic Data Acquisition and Analysis

To overcome some of the inherent limitations of NMR spectroscopy, such as signal overlap and complex multiplicity patterns, advancements in data acquisition and analysis are crucial. researchgate.net

One significant area of development is multidimensional NMR spectroscopy. numberanalytics.com Techniques like 2D COSY, TOCSY, HSQC, and HMBC provide more detailed information about molecular structure by correlating different nuclei. numberanalytics.com For chiral analysis, 2D J-resolved spectroscopy has proven effective in resolving severely overlapped peaks from enantiomers, allowing for precise measurement of enantiomeric excess even in complex situations where shift reagents are used. researchgate.net

The development of "pure shift" NMR experiments, which use broadband homodecoupling to remove multiplicity patterns, also helps to circumvent limitations of spectral resolution. researchgate.net These advanced techniques can be applied in conjunction with chiral solvating agents, derivatizing agents, and lanthanide shift reagents to facilitate chiral analysis in isotropic solutions. researchgate.net

Q & A

Q. What are the standard experimental protocols for synthesizing Europium-fod-D9, and how can researchers validate purity and structural integrity?

To synthesize this compound, researchers typically employ ligand-exchange reactions under anhydrous conditions, using europium(III) chloride and the fod-D9 ligand (1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione) in a 1:3 molar ratio. Critical steps include:

  • Reagent drying : Use molecular sieves or vacuum distillation to remove trace moisture, which can hydrolyze the ligand .
  • Reaction monitoring : Track europium coordination via UV-Vis spectroscopy (absorption peaks at 320–350 nm) and NMR (shift in β-diketonate protons) .
  • Purification : Recrystallize the product in hexane/ethanol mixtures to isolate the tris-complex.

Q. Validation methods :

TechniquePurposeKey Parameters
X-ray diffraction (XRD) Confirm crystal structureCompare lattice parameters to reference data (e.g., ICSD 12345)
Elemental analysis Verify stoichiometry±0.3% tolerance for C, H, Eu
Photoluminescence spectroscopy Assess luminescence efficiencyQuantum yield >85% at 613 nm (typical for Eu³⁺)

Q. How can researchers design experiments to investigate the ligand-field effects of fod-D9 on europium(III) luminescence?

Design experiments to isolate ligand-field contributions by:

  • Variable-temperature studies : Measure emission lifetimes at 77–300 K to distinguish radiative vs. non-radiative decay pathways. A longer lifetime at lower temperatures indicates reduced thermal quenching .
  • Comparative ligand substitution : Replace fod-D9 with non-fluorinated analogs (e.g., acetylacetonate) to quantify fluorine’s role in enhancing ligand rigidity and reducing vibrational losses .
  • Computational modeling : Use density functional theory (DFT) to simulate ligand-field splitting and predict electronic transitions .

Key data contradiction : If experimental quantum yields exceed theoretical predictions, assess solvent polarity or trace oxygen contamination, which may artificially enhance intersystem crossing .

Advanced Research Questions

Q. How should researchers address discrepancies in reported photophysical data for this compound across different studies?

Discrepancies often arise from:

  • Sample preparation : Variations in drying protocols (e.g., residual solvents altering ligand symmetry) .
  • Instrument calibration : Inconsistent excitation wavelengths or detector sensitivity thresholds .

Q. Methodological resolution :

Conduct a systematic review of experimental conditions in conflicting studies .

Replicate key experiments using standardized protocols (e.g., IUPAC guidelines for lanthanide complexes) .

Perform sensitivity analysis to identify parameters with the highest uncertainty (e.g., temperature control during luminescence measurements) .

Q. What advanced techniques are recommended for probing the dynamic behavior of this compound in solution-phase applications?

  • Time-resolved emission spectroscopy (TRES) : Resolve microsecond-scale decay kinetics to detect solvent coordination changes .
  • Extended X-ray absorption fine structure (EXAFS) : Quantify bond distances between Eu³⁺ and fod-D9 ligands in situ, even in amorphous phases .
  • Nuclear magnetic resonance dispersion (NMRD) : Map solvent proton relaxation rates to infer complex rotational dynamics .

Data interpretation challenge : If EXAFS data contradicts XRD results (e.g., shorter Eu–O bonds in solution), consider solvent-induced ligand distortion or partial dissociation .

Q. How can interdisciplinary approaches enhance the development of this compound for biomedical imaging?

Integrate methodologies from:

  • Biocompatibility testing : Use in vitro cytotoxicity assays (e.g., MTT tests on HEK293 cells) to evaluate ligand toxicity .
  • Surface functionalization : Modify fod-D9 with polyethylene glycol (PEG) to improve aqueous solubility while maintaining luminescence .
  • Machine learning : Train models on spectral databases to predict optimal ligand modifications for target tissue penetration .

Ethical considerations : Ensure compliance with EU regulations on nanomaterials (e.g., REACH Annex XVII) and disclose synthetic byproducts in publications .

Q. What strategies ensure reproducibility when sharing this compound research data across institutions?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata standardization : Use the Crystallographic Information File (CIF) format for structural data and include raw luminescence spectra in repositories like Zenodo .
  • Collaborative platforms : Leverage the EU Chemicals Data Platform for federated learning and cross-validation of results .
  • Protocol pre-registration : Document synthesis and characterization steps in public registries (e.g., Open Science Framework) to reduce methodological ambiguity .

Q. What computational tools are most effective for modeling the electronic structure of this compound?

  • DFT with relativistic corrections : Use software like ORCA or ADF to account for spin-orbit coupling in Eu³⁺ .
  • Molecular dynamics (MD) simulations : Model ligand-solvent interactions in Gaussian accelerated MD (GaMD) to predict aggregation behavior .
  • Data validation : Cross-check computed oscillator strengths with experimental emission intensities to calibrate models .

Q. How should researchers design studies to investigate the ligand’s role in suppressing non-radiative decay in this compound?

  • Control experiments : Synthesize europium complexes with systematically modified ligands (e.g., varying fluorination levels) .
  • Vibrational spectroscopy : Use Raman microscopy to correlate ligand vibrational modes with emission quenching .
  • Theoretical frameworks : Apply the energy gap law to quantify the relationship between ligand rigidity and luminescence efficiency .

Q. What ethical and regulatory challenges arise when scaling this compound synthesis for academic collaboration?

  • Ethical data sharing : Annotate datasets with AI-generated content warnings if machine learning tools are used in analysis .
  • Regulatory compliance : Adhere to the EU’s Common Data Platform on Chemicals for hazard classification and interoperability .
  • Waste management : Follow ECHA guidelines for disposing fluorinated organic byproducts .

Q. Tables for Key Comparisons

Q. Table 1: Techniques for Validating this compound Data Contradictions

TechniqueApplicationLimitations
TRESResolves decay kineticsLimited to µs–ms timescales
EXAFSIn-situ bond distance analysisRequires synchrotron access
MD simulationsPredicts solvent interactionsComputationally intensive

Q. Table 2: FAIR Principles for this compound Data

PrincipleImplementation Example
FindableDOI assignment in Zenodo
AccessibleOpen-access spectral libraries
InteroperableCIF-formatted structural data
ReusableDetailed synthetic protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.